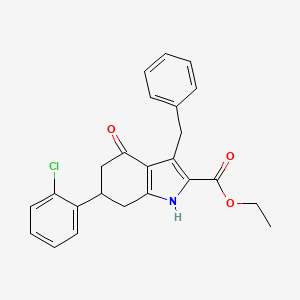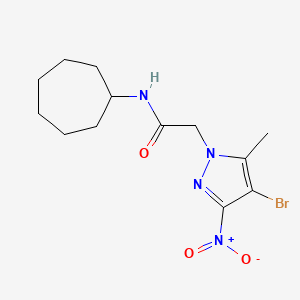![molecular formula C14H15ClN2O3 B6081093 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 4-chloroindole moiety, which is a significant structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of 4-chloroindole: This can be achieved through the reaction of phenylhydrazine with 4-chlorobenzaldehyde, followed by cyclization.
Acetylation: The 4-chloroindole is then acetylated using acetic anhydride to form 4-chloro-1H-indol-1-yl acetate.
Amidation: The acetylated product is reacted with butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 4-{[(4-chloro-1H-indol-1-yl)methyl]amino}butanoic acid.
Substitution: Formation of 4-{[(4-substituted-1H-indol-1-yl)acetyl]amino}butanoic acid derivatives.
Scientific Research Applications
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid
- 4-{[(4-fluoro-1H-indol-1-yl)acetyl]amino}butanoic acid
- 4-{[(4-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid
Uniqueness
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-[[2-(4-chloroindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-1-4-12-10(11)6-8-17(12)9-13(18)16-7-2-5-14(19)20/h1,3-4,6,8H,2,5,7,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHFVMWYKRHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6081035.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)
![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)
![ethyl [4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6081059.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6081062.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6081082.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B6081084.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6081085.png)


